CCT365623 Hydrochloride: A Technical Guide to its Mechanism of Action as a Lysyl Oxidase Inhibitor
CCT365623 Hydrochloride: A Technical Guide to its Mechanism of Action as a Lysyl Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT365623 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysyl Oxidase (LOX). Its mechanism of action centers on the disruption of a novel signaling pathway that drives tumor progression and metastasis. By inhibiting LOX, CCT365623 prevents the trapping of Epidermal Growth Factor Receptor (EGFR) at the cell surface, leading to the suppression of downstream pro-survival signaling. This technical guide provides an in-depth overview of the core mechanism of action of CCT365623, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Inhibition of Lysyl Oxidase
CCT365623 is a dual inhibitor of Lysyl Oxidase (LOX) and Lysyl Oxidase-Like 2 (LOXL2), members of a family of copper-dependent amine oxidases that play a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] In the context of cancer, elevated LOX expression is associated with poor prognosis and metastasis.[2] CCT365623 exerts its therapeutic effects through the direct inhibition of the enzymatic activity of LOX family members.[1]
Signaling Pathway Perturbation
The primary mechanism of action of CCT365623 involves the disruption of a LOX-mediated signaling cascade that enhances EGFR activity.[2] The key steps in this pathway are as follows:
-
LOX-mediated Suppression of TGF-β1 Signaling: Active LOX binds to and promotes the multimerization and activation of the secreted serine protease, High-Temperature Requirement A1 (HTRA1).[2] Activated HTRA1, in turn, degrades Transforming Growth Factor-beta 1 (TGF-β1), a key signaling molecule.[2]
-
Upregulation of Matrilin-2 (MATN2): The suppression of TGF-β1 signaling leads to an increase in the expression of Matrilin-2 (MATN2), an EGF-like domain-containing protein.[2]
-
EGFR Trapping at the Cell Surface: MATN2 acts as a scaffold, trapping EGFR at the cell surface and facilitating its activation by its ligand, Epidermal Growth Factor (EGF).[2]
-
Inhibition by CCT365623: By inhibiting LOX, CCT365623 prevents the activation of HTRA1, leading to an increase in active TGF-β1.[2] This, in turn, suppresses MATN2 expression, thereby disrupting the trapping of EGFR at the cell surface.[2] The consequence is a reduction in EGFR phosphorylation and the attenuation of downstream signaling pathways, such as the PI3K/AKT pathway, which are critical for tumor cell proliferation, survival, and metastasis.
dot
Quantitative Data
In Vitro Potency
The inhibitory activity of CCT365623 against LOX family enzymes has been determined in biochemical assays.
| Target | IC50 (µM) | Assay Conditions | Reference |
| LOX | 0.89 | 1-hour preincubation | [1] |
| LOXL2 | 0.23 | 1-hour preincubation | [1] |
| LOXL3 | 0.45 | 1-hour preincubation | [1] |
| LOXL1 | Not Reported | - | |
| LOXL4 | Not Reported | - |
Preclinical Pharmacokinetics
Pharmacokinetic parameters of CCT365623 (referred to as compound 9f in the cited study) were evaluated in mice.
| Parameter | Value | Route | Dose | Vehicle | Reference |
| Cmax | 1.5 µM | Oral Gavage | 50 mg/kg | Not Reported | [1] |
| t½ (half-life) | 4.1 hours | Oral Gavage | 50 mg/kg | Not Reported | [1] |
| Oral Bioavailability (F) | 26% | - | - | Not Reported | [1] |
| Clearance (CL) | 49 mL/min/kg | Intravenous | 10 mg/kg | Not Reported | [1] |
In Vivo Efficacy
In a genetically engineered mouse model of breast cancer that metastasizes to the lungs, daily oral gavage of CCT365623 at 70 mg/kg significantly reduced the metastatic burden in the lungs.[2]
Experimental Protocols
LOX Family Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 of inhibitors against LOX family enzymes.
Methodology:
-
Cell Culture and Treatment: Plate a suitable breast cancer cell line (e.g., MDA-MB-231) on coverslips or in multi-well plates. Treat the cells with varying concentrations of CCT365623 hydrochloride for a specified period (e.g., 24 hours).
-
Immunofluorescence Staining for Surface EGFR:
-
Wash the cells with ice-cold PBS.
-
Without permeabilizing the cells, incubate with a primary antibody that recognizes the extracellular domain of EGFR.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash and mount the coverslips for imaging.
-
-
Confocal Microscopy and Image Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity at the cell surface to determine the relative amount of EGFR retained at the plasma membrane in treated versus untreated cells.
-
HTRA1 Multimerization Assay (Conceptual Workflow)
This conceptual workflow describes a method to assess the effect of CCT365623 on LOX-induced HTRA1 multimerization.
dot
Methodology:
-
Protein Incubation: Incubate recombinant human HTRA1 with active recombinant human LOX in the presence and absence of CCT365623.
-
Cross-linking (Optional): To stabilize the protein complexes, a chemical cross-linker can be added to the reaction mixture.
-
SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE under non-reducing or partially denaturing conditions. Transfer the proteins to a membrane and probe with an anti-HTRA1 antibody.
-
Analysis: Analyze the western blot for the presence of higher molecular weight bands corresponding to multimeric forms of HTRA1. A decrease in the intensity of these bands in the presence of CCT365623 would indicate an inhibition of LOX-induced HTRA1 multimerization.
Summary and Future Directions
CCT365623 hydrochloride represents a promising therapeutic agent that targets a key signaling pathway involved in tumor progression and metastasis. Its ability to inhibit LOX and subsequently disrupt EGFR cell surface retention provides a novel strategy for cancer treatment. The preclinical data demonstrate its potential, and further investigation into its clinical efficacy is warranted. Future research should focus on completing the selectivity profile of CCT365623 against all LOX family members, further elucidating the intricacies of the LOX-EGFR signaling axis in different cancer types, and exploring potential combination therapies to enhance its anti-cancer activity.
